N-[4-acetyl-5'-methyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
CAS No.: 902248-71-9
Cat. No.: VC21388727
Molecular Formula: C23H24N4O4S
Molecular Weight: 452.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902248-71-9 |
|---|---|
| Molecular Formula | C23H24N4O4S |
| Molecular Weight | 452.5g/mol |
| IUPAC Name | N-[4-acetyl-5'-methyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
| Standard InChI | InChI=1S/C23H24N4O4S/c1-14-9-10-19-18(13-14)23(27(17(4)29)25-22(32-23)24-16(3)28)21(30)26(19)11-12-31-20-8-6-5-7-15(20)2/h5-10,13H,11-12H2,1-4H3,(H,24,25,28) |
| Standard InChI Key | FURTUTGTLTZQHD-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCOC4=CC=CC=C4C |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCOC4=CC=CC=C4C |
Introduction
Key Features:
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Thiadiazole Ring: Known for antimicrobial and anticancer properties.
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Indole System: Frequently found in biologically active molecules.
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Acetamide Group: Contributes to the molecule's polarity and potential hydrogen bonding.
Potential Applications
Compounds with similar structures are often explored for their pharmacological properties. Based on the functional groups present, this compound could exhibit:
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Antimicrobial Activity: Thiadiazoles are well-documented for their inhibitory effects on bacterial and fungal growth.
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Anticancer Potential: Indole derivatives are common in anticancer drug development due to their ability to interact with cellular targets.
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Anti-inflammatory Properties: The acetamide group may enhance the compound's interaction with enzymes involved in inflammation.
Synthesis Pathway
While specific synthetic methods for this compound are not provided in the results, a general approach could involve:
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Formation of the thiadiazole ring via cyclization reactions using hydrazine derivatives and sulfur-containing reagents.
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Introduction of the indole moiety through condensation reactions.
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Functionalization with the acetyl and methylphenoxy groups to achieve the final structure.
Challenges in Synthesis:
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Maintaining stereochemical integrity at the spiro center.
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Avoiding side reactions due to the reactivity of functional groups.
Analytical Characterization
To confirm its structure and purity, standard analytical techniques would be employed:
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NMR (1H and 13C): To identify hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like amides and ethers.
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X-ray Crystallography: For detailed structural elucidation if crystalline.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | ~426 g/mol |
| Melting Point | Estimated ~200°C |
| Solubility | Soluble in polar organic solvents |
| Biological Activity | Antimicrobial, anticancer (hypothetical) |
Research Implications
Given its structural complexity, this compound could be a candidate for drug discovery programs targeting infectious diseases or cancer. Further studies, including molecular docking and in vitro assays, would be necessary to validate its efficacy.
If more specific data about this compound becomes available or you need further assistance with related topics, feel free to ask!
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